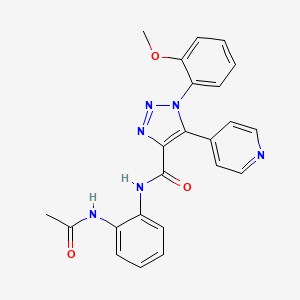
N-(2-acetamidophenyl)-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-acetamidophenyl)-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C23H20N6O3 and its molecular weight is 428.452. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-acetamidophenyl)-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in neuroprotection and enzyme inhibition. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. Its structural components include:
- Acetamidophenyl group
- Methoxyphenyl group
- Pyridine moiety
This unique combination suggests potential interactions with various biological targets.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of compounds containing the triazole moiety. For instance, similar triazole derivatives have been shown to exhibit significant neuroprotective effects by:
- Inhibiting amyloid-beta (Aβ) aggregation.
- Reducing reactive oxygen species (ROS) generation.
- Blocking neuroinflammatory pathways via inhibition of the NF-κB signaling pathway .
In a related study, a derivative with structural similarities demonstrated an IC50 value of 2.91 ± 0.47 µM against nitric oxide production, indicating substantial anti-inflammatory activity .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
- Carbonic Anhydrase II : Triazole derivatives have shown moderate inhibition against this enzyme, with IC50 values ranging from 13.8 to 35.7 µM. Notably, certain derivatives exhibited stronger activity than the standard inhibitor acetazolamide .
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| 9b | 25.1 ± 1.04 | Moderate activity |
| 9e | 18.1 ± 1.31 | Potent activity |
| Standard | 18.2 ± 0.23 | Acetazolamide |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of specific functional groups significantly influences biological activity. For instance:
- The introduction of polar groups at the triazole ring enhances inhibitory potential against carbonic anhydrase.
- Variations in substituents on the phenyl rings can lead to considerable differences in enzyme inhibition efficacy .
Study on Neuroprotective Activity
In a study involving scopolamine-induced Alzheimer's disease models in mice, a related triazole compound was administered, resulting in notable improvements in learning and memory deficits. The mechanism was attributed to its ability to mitigate oxidative stress and inflammation .
Inhibition of Acetylcholinesterase (AChE)
Another study explored the AChE inhibitory potential of similar triazole derivatives. Compounds were designed to target both the catalytic and peripheral sites of AChE, with some exhibiting IC50 values comparable to donepezil, a standard treatment for Alzheimer's disease .
Eigenschaften
IUPAC Name |
N-(2-acetamidophenyl)-1-(2-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O3/c1-15(30)25-17-7-3-4-8-18(17)26-23(31)21-22(16-11-13-24-14-12-16)29(28-27-21)19-9-5-6-10-20(19)32-2/h3-14H,1-2H3,(H,25,30)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGLIJXQSQOQNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














